molecular formula C18H16N4O3S B2664396 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1798030-71-3

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2664396
CAS No.: 1798030-71-3
M. Wt: 368.41
InChI Key: HIPHAJZOBLFZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. [https://pubmed.ncbi.nlm.nih.gov/25933812/] Its primary research value lies in its utility as a chemical probe to dissect FGFR-driven signaling pathways in cellular models. This compound exhibits significant anti-proliferative activity against cancer cell lines dependent on FGFR signaling for growth and survival, making it a crucial tool for investigating oncogenic addiction in various cancer types, including breast, bladder, and lung cancers. [https://pubmed.ncbi.nlm.nih.gov/25933812/] By selectively targeting the FGFR family, researchers utilize this inhibitor to explore mechanisms of angiogenesis, cell proliferation, and differentiation, and to model resistance mechanisms that may arise from prolonged FGFR inhibition. Its application is fundamental in preclinical studies aimed at validating FGFR as a therapeutic target and in the development of companion diagnostics for FGFR-targeted therapies.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-19-15(23)10-13-11-26-18(21-13)22-17(24)12-5-4-6-14(9-12)25-16-7-2-3-8-20-16/h2-9,11H,10H2,1H3,(H,19,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPHAJZOBLFZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyridine and benzamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Urea Derivatives ()

Compounds 1f , 1g , 2a , and 2b from share a thiazolylphenylurea scaffold but differ in substituents. Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) Notable Features
1f Trifluoromethylphenyl, hydroxy-methoxybenzylidene 70.7 198–200 ESI-MS m/z: 667.9 [M−2HCl+H]+
1g Trifluoromethylphenyl, hydroxybenzylidene 78.4 205–207 ESI-MS m/z: 638.1 [M−2HCl+H]+
Target Compound Pyridin-2-yloxybenzamide, methylamino-oxoethyl N/A N/A Lacks urea linkage; distinct substitution

Key Observations :

  • Higher yields (70–78%) in urea derivatives suggest optimized synthetic routes, which may inform improvements for the target compound’s synthesis .

Thiazole-Triazole Hybrids ()

Compounds in integrate triazole and thiazole rings. For example:

  • Compound 1 : Molecular formula C₃₅H₃₀N₇O₄S₂, m.p. 239–240°C, synthesized via click chemistry (34% yield).
  • Compound 2 : Molecular formula C₃₄H₂₈N₇O₃S₂, m.p. 195–196°C (72% yield).

Comparison :

  • The target compound lacks a triazole bridge, simplifying the structure but possibly reducing conformational flexibility.
  • Lower yields in triazole-thiazole hybrids (34–72%) highlight challenges in multi-step syntheses, which may also apply to the target compound .

Thiazolidinone Derivatives with Bioactivity ()

Thiazolidinone derivatives 7 and 10 exhibit notable antimicrobial and anticancer activity:

  • Compound 7 : pMICₐₘ = 1.86 µM/mL (antimicrobial).
  • Compound 10 : IC₅₀ = 18.59 µM (anticancer).

Structural Insights :

  • The target compound’s methylamino-oxoethyl group is structurally analogous to the acetamide side chains in these derivatives.
  • QSAR studies in emphasize electronic parameters (HOMO energy) for bioactivity, suggesting the pyridinyloxy group in the target compound may enhance electron-rich interactions .

Substituted Thiazole-Benzamide Analogues ()

  • : N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide features a furan carboxamide instead of benzamide.
  • : Compound 54 includes a dihydrobenzo[b][1,4]dioxin group, altering hydrophobicity.

Comparison :

  • The target compound’s pyridinyloxybenzamide likely improves water solubility compared to furan or dioxin substituents.
  • Methoxy and chloro groups in analogues (e.g., 54, 68) may confer metabolic stability, whereas the target’s methylamino group could influence pharmacokinetics .

Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiazole and benzamide derivatives. These types of compounds are often investigated for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound may confer distinct biological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Thiazole ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Benzamide moiety : A benzene ring attached to an amide group, which is known for its diverse biological activities.
  • Pyridine group : A six-membered aromatic ring containing one nitrogen atom, contributing to the compound's pharmacological profile.

Molecular Formula and Weight

  • Molecular Formula : C16H16N4O2S
  • Molecular Weight : 344.39 g/mol

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. Compounds with similar structural motifs have been shown to modulate the activity of various proteins involved in cancer progression and other diseases.

Anticancer Activity

Research indicates that thiazole and benzamide derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of Isocitrate Dehydrogenase (IDH)

A related study explored the efficacy of thiazole derivatives in inhibiting mutant forms of isocitrate dehydrogenase (IDH), which are implicated in certain cancers such as gliomas and acute myeloid leukemia. The study demonstrated that modifications to the thiazole structure could enhance potency against IDH mutations, suggesting a potential therapeutic application for compounds like this compound in targeting these oncogenic pathways .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the thiazole ring : Different substituents can enhance or reduce biological activity.
  • Positioning of the pyridine group : The orientation and substitution pattern on the pyridine ring can significantly affect binding affinity to target proteins.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotes
Thiamine (Vitamin B1)Antioxidant, essential nutrientSimilar thiazole structure
MetoclopramideAntiemetic, gastroprokineticBenzamide derivative with clinical use
SulfathiazoleAntibacterialDemonstrates antimicrobial properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution for thiazole ring formation, amide coupling (e.g., using HATU or EDCI as coupling agents), and functional group modifications. For example, the pyridinyloxy group can be introduced via SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization. Structural confirmation requires ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation (>95%) .

Q. How can researchers characterize the compound’s physicochemical properties to inform formulation studies?

  • Methodological Answer : Key properties include solubility (tested in solvents like DMSO, PBS, or ethanol), logP (determined via shake-flask or HPLC methods), and stability under varying pH (1.2–7.4) and temperatures (4–40°C). Techniques like differential scanning calorimetry (DSC) assess thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity. These data guide storage conditions (e.g., desiccated at −20°C) and formulation strategies (e.g., nanoemulsions for low aqueous solubility) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antiproliferative activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
  • Anti-inflammatory potential : COX-1/COX-2 inhibition assays using ELISA.
  • Antiviral screening : HIV-1/2 inhibition in MT-4 cells with EC₅₀ calculation (see Table 1 in for reference protocols). Include cytotoxicity controls (e.g., Vero cells) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Replace the pyridinyloxy group with other heterocycles (e.g., quinoline, isoquinoline) to enhance target binding.
  • Vary the methylamino group to ethyl or cyclopropylamino to alter pharmacokinetics.
  • Evaluate changes via parallel synthesis and high-throughput screening. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or proteases. Validate hypotheses with in vitro dose-response assays .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies (e.g., high potency in cell-free assays but low cellular activity) may arise from poor membrane permeability or efflux pump interactions. Address this by:

  • Performing PAMPA assays to measure permeability.
  • Inhibiting efflux pumps (e.g., verapamil for P-gp) in cellular models.
  • Comparing activity in 2D vs. 3D cell cultures or patient-derived organoids to account for microenvironmental factors .

Q. How can target engagement and mechanism of action be rigorously validated?

  • Methodological Answer : Combine orthogonal approaches:

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff).
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates or live cells.
  • Knockdown/overexpression models : CRISPR-Cas9 gene editing to correlate target protein levels with compound efficacy .

Q. What analytical methods quantify metabolic stability and metabolite identification?

  • Methodological Answer : Use liver microsomes (human/rodent) or hepatocytes for incubation studies. Monitor parent compound depletion via LC-MS/MS. Metabolite identification employs UPLC-QTOF-MS with MSE data acquisition. Key parameters:

  • Intrinsic clearance (Clint) : Calculated from half-life (t½).
  • Major metabolic pathways : CYP450-mediated oxidation or glucuronidation (identified using isoform-specific inhibitors) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between primary and immortalized cell lines?

  • Methodological Answer : Immortalized lines (e.g., HEK293) often have altered apoptosis pathways compared to primary cells. Reconcile data by:

  • Testing both models under identical conditions (e.g., serum concentration, seeding density).
  • Profiling apoptosis markers (e.g., caspase-3 activation) and DNA damage (γH2AX foci).
  • Validating findings in ex vivo tissue slices or PDX models .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in kinase inhibition assays?

  • Methodological Answer : Include:

  • Positive controls : Staurosporine (pan-kinase inhibitor) or kinase-specific inhibitors (e.g., imatinib for Abl).
  • Negative controls : DMSO vehicle and inactive structural analogs.
  • Assay validation : Z’ factor >0.5 to confirm robustness. Use ADP-Glo™ or mobility shift assays for kinetic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.